molecular formula C20H24N2O4S B5181438 N-(2,4-dimethylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

N-(2,4-dimethylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5181438
M. Wt: 388.5 g/mol
InChI Key: DEUXJPUMRYTUQZ-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(2,4-dimethylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide”, there are general methods for the synthesis of piperazine derivatives, which could potentially be applied. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide”, has been reported. It has a molecular formula of C25H26ClN3O6S2, an average mass of 564.073 Da, and a monoisotopic mass of 563.095154 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N’-(2,4-dimethylphenyl)sulfonyl-3-(4-morpholinylsulfonyl)benzohydrazide”, have been reported. It has a molecular formula of C19H23N3O6S2, an XLogP3-AA of 1.6, an exact mass of 453.10282781, a monoisotopic mass of 453.10282781, a complexity of 799, a rotatable bond count of 6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, a topological polar surface area of 139, and a heavy atom count of 30 .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-4-7-18(16(3)12-14)21-20(23)17-6-5-15(2)19(13-17)27(24,25)22-8-10-26-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUXJPUMRYTUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

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